molecular formula C9H9Br2N B2388240 5,7-Dibromo-1,2,3,4-tetrahydroquinoline CAS No. 1997994-49-6

5,7-Dibromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B2388240
CAS No.: 1997994-49-6
M. Wt: 290.986
InChI Key: PLOBWAQCGGQUAU-UHFFFAOYSA-N
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Description

5,7-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound. It is characterized by the presence of two bromine atoms at the 5th and 7th positions of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,7-dibromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antiproliferative activity against certain cancer cell lines by inducing apoptosis and inhibiting topoisomerase I enzyme . The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .

Properties

IUPAC Name

5,7-dibromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOBWAQCGGQUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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